molecular formula C20H19ClFNO3 B2440523 (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 899413-57-1

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2440523
CAS RN: 899413-57-1
M. Wt: 375.82
InChI Key: ZOUGSAUPXZLIMD-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions and substitutions to introduce the chloro, fluoro, diethylamino methyl, and hydroxy groups. The exact methods would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzofuran core, with the various substituents attached at specific positions. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and -withdrawing effects of the various substituents, as well as steric effects. For example, the presence of the electron-withdrawing fluoro and chloro groups could make the benzene ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure and the nature of its substituents .

Scientific Research Applications

Chemosensing

A notable application of compounds related to (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is in the field of chemosensing. For instance, a fluorescent-based receptor was developed for highly selective and sensitive detection of Cu(2+) and Zn(2+) ions in a semi-aqueous system. The fluorescence of the receptor was enhanced and quenched, respectively, with the addition of Zn(2+) and Cu(2+) ions over other surveyed cations. This receptor formed host-guest complexes in 1:1 stoichiometry with detection limits of 5 nM and 15 nM for Cu(2+) and Zn(2+) ions, respectively, showcasing its potential as a molecular logic gate at the molecular level using fluorescence responses (Fegade et al., 2015).

Another study reported the synthesis and application of a multitarget sensor based on imidazo[2,1-b]thiazole for detecting In3+ and Zn2+ ions. The sensor showed an efficient "off-on-off" fluorescence behavior by cyclic addition of metal ions (In3+ and Zn2+) and EDTA, highlighting its utility in real water samples for quantitative detection of these ions (Xu et al., 2020).

Fluorescent Sensors

Compounds with structural similarities have been utilized as fluorescent sensors for metal ions. For example, benzimidazole and benzothiazole conjugated Schiff base were designed and synthesized, demonstrating significant absorption and emission spectral changes upon coordination with Al3+/Zn2+ and Al3+, respectively. The binding stoichiometry was determined, and the binding mechanism was explored using density functional theory, signifying their capability in detecting these analytes (Suman et al., 2019).

Synthesis and Antibacterial Activity

Another relevant application is found in the synthesis of new compounds with potential antibacterial properties. New 5-arylidene derivatives bearing a fluorine atom in the benzoyl group were synthesized, showcasing antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was essential for enhancing the antimicrobial activity, indicating the importance of structural modifications in determining biological activity (Desai et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific biological target, such as a protein or enzyme, and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and mechanism of action in more detail, and optimizing its synthesis .

properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO3/c1-3-23(4-2)11-14-17(24)9-8-12-19(25)18(26-20(12)14)10-13-15(21)6-5-7-16(13)22/h5-10,24H,3-4,11H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUGSAUPXZLIMD-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=CC=C3Cl)F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC=C3Cl)F)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.